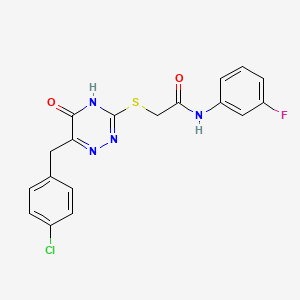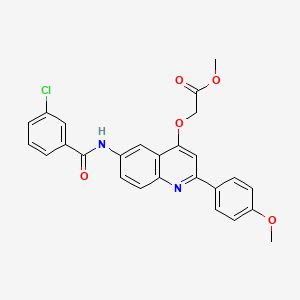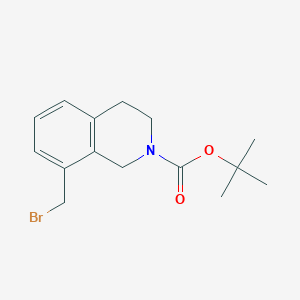![molecular formula C29H22BrCl2N3O3 B2846558 4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 392252-53-8](/img/structure/B2846558.png)
4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C29H22BrCl2N3O3 and its molecular weight is 611.32. The purity is usually 95%.
BenchChem offers high-quality 4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mechanism of Action in NMDA Receptor Antagonism
The compound, closely related to 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105), represents a novel class of N-methyl-d-aspartate (NMDA) receptor antagonists. DQP-1105 specifically inhibits GluN2C- and GluN2D-containing receptors significantly more than GluN2A-, GluN2B-, GluA1-, or GluK2-containing receptors. This action is noncompetitive and voltage-independent, suggesting that the compound prevents the receptor's pregating step without affecting the open pore conformation or channel closing rate. Such selective inhibition points to a potential therapeutic application in diseases associated with excessive NMDA receptor activity (Acker et al., 2011).
Antimicrobial and Antioxidant Properties
Research on similar quinoline and pyrazolone derivatives has demonstrated promising antimicrobial and antioxidant properties. A study by Hussein and Ibrahim (2012) synthesized novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones, showcasing their effectiveness in vitro against various microbial strains. This suggests potential applications in developing new antimicrobial agents based on the quinoline structure (Hassanin & Ibrahim, 2012).
Synthetic Applications and Material Chemistry
Quinoline derivatives, including those related to the compound , have been extensively explored for their utility in synthetic chemistry and material science. For example, the synthesis and evaluation of 4-hydroxy quinolinone derivatives as antioxidants in lubricating greases reveal their potential to improve the oxidative stability of lubricants. Such derivatives were synthesized and shown to effectively reduce the total acid number and oxygen pressure drop in lubricating greases, indicating their antioxidant efficiency (Hussein, Ismail, & El-Adly, 2016).
Photochromic Properties and Material Applications
The structural framework of quinolines, including bromo- and chloro-substituted derivatives, has been utilized in the development of photochromic materials. For instance, the design and synthesis of spiropyrans and spirooxazines based on halogenated quinolines demonstrate their application in creating materials that can undergo reversible color changes upon exposure to light. Such materials have potential applications in optical data storage, photoswitching devices, and smart windows (Voloshin et al., 2008).
Propriétés
IUPAC Name |
4-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22BrCl2N3O3/c1-16-28(29(17-5-3-2-4-6-17)21-13-18(30)7-10-23(21)33-16)24-15-25(20-9-8-19(31)14-22(20)32)35(34-24)26(36)11-12-27(37)38/h2-10,13-14,25H,11-12,15H2,1H3,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHIKTWSZYXUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=C(C=C(C=C5)Cl)Cl)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22BrCl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

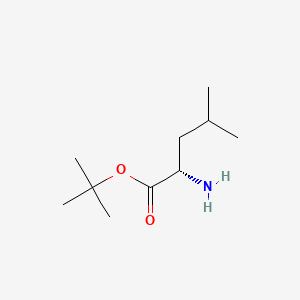
![1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2846478.png)
![4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2846481.png)
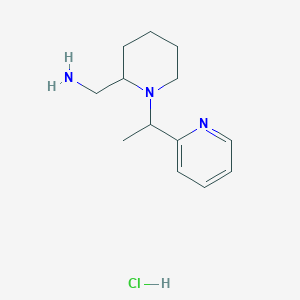
![1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2846483.png)
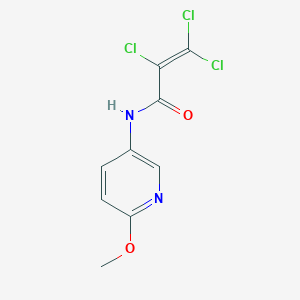
![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)
![N-[2-Hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2846489.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
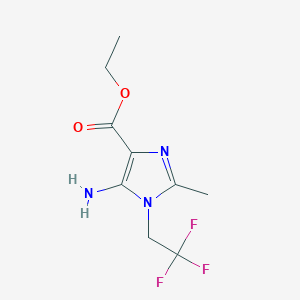
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate](/img/structure/B2846492.png)
